molecular formula C6H2ClF3IN B138346 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine CAS No. 505084-55-9

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

Cat. No. B138346
M. Wt: 307.44 g/mol
InChI Key: XEEQBBXEZSNIQV-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a chemical compound that is part of the pyridine family, characterized by the presence of chlorine, iodine, and a trifluoromethyl group attached to the pyridine ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine can be achieved through a process known as halogen shuffling. This involves starting with 2-chloro-6-(trifluoromethyl)pyridine, treating it with lithium diisopropylamide in tetrahydrofuran (THF) at -85°C, and subsequently with iodine to obtain the 3-iodo derivative. This intermediate can then be isomerized to yield the desired 2-chloro-4-iodo-5-(trifluoromethyl)pyridine. The iodo compound thus formed can be further manipulated through halogen/metal exchange and electrophilic trapping, demonstrating its versatility as a synthetic building block .

Molecular Structure Analysis

The molecular structure of related pyridine compounds has been extensively studied using various spectroscopic methods. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by Fourier-transform infrared spectroscopy (FT-IR), proton and carbon-13 nuclear magnetic resonance (1H and 13C NMR), and density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra, which are crucial for understanding the reactivity and properties of the molecule .

Chemical Reactions Analysis

The reactivity of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine allows for its use in various chemical reactions. For example, it can be used as a starting material for the synthesis of pyridine-4-yl-boronic acid, which is a valuable compound in Suzuki coupling reactions. The synthesis process involves reacting with n-butyl lithium reagent under controlled conditions, leading to high yields and purity of the boronic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine and related compounds are influenced by their molecular structure. The presence of electronegative atoms such as chlorine, iodine, and fluorine affects the electron distribution within the molecule, as evidenced by computational studies on similar molecules. These studies include Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and thermodynamic properties. Such properties are essential for predicting the behavior of the compound in different environments and its interactions with other molecules .

Scientific Research Applications

Synthesis and Characterization

  • Halogen Shuffling in Pyridines : 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine can be derived from 2-chloro-6-(trifluoromethyl)pyridine using lithium diisopropylamide and iodine. This process demonstrates the versatility of halogen positions in pyridines for further chemical manipulations (Mongin, Tognini, Cottet, & Schlosser, 1998).

  • Structural Characterization of Interaction Products : The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, leading to products similar to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, was investigated, providing insights into the molecular structure and bonding characteristics of such compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

  • Functionalizations of Chloro- and Iodo(trifluoromethyl)pyridines : This research explores the functionalization of various chloro- and iodo(trifluoromethyl)pyridines, including compounds akin to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, providing a framework for developing new chemical syntheses (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Specific Applications and Synthesis Studies

  • Synthesis of Boronic Acid Derivatives : The synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid using 2-chloro-4-iodo-5-trifluoromethyl pyridine as a raw material was studied, showcasing its potential application in creating boronic acid derivatives (Liu Guoqua, 2014).

  • Summary of Synthetic Methods and Applications : This paper provides an overview of the synthesis methods for 2-chloro-5-trifluoromethyl pyridine, a related compound, and its applications in various fields like pharmaceuticals and agrochemicals, suggesting similar applications for 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (Li Zheng-xiong, 2004).

Safety And Hazards

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and getting medical attention .

Future Directions

The major use of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-chloro-4-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQBBXEZSNIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378715
Record name 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

CAS RN

505084-55-9
Record name 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
R Morgentin, B Barlaam, K Foote, L Hassall… - Synthetic …, 2012 - Taylor & Francis
We have developed two different approaches in parallel to rapidly access 2,4-bis aminoaryl pyridine compounds from a common starting material. The C-4/C-2 approach uses palladium…
Number of citations: 10 www.tandfonline.com
LIU Guoquan, W Shanshan, L Jiudi… - Journal of Hebei …, 2014 - search.ebscohost.com
Abstract 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was prepared with 2-chloro-4-iodo-5-trifluoromethyl pyridine as the raw material through reaction with n-butyl lithium …
Number of citations: 2 search.ebscohost.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
M Schlosser, T Rausis - Helvetica chimica acta, 2005 - Wiley Online Library
The relative displacement rates of the halide substituent from 2‐fluoro‐ and 2‐chloropyridines by EtONa in EtOH at +25 were assessed by competition kinetics. The 2‐fluoropyridine …
Number of citations: 39 onlinelibrary.wiley.com
S Ahmed, M Sharif, K Shoaib, S Reimann, J Iqbal… - Tetrahedron …, 2013 - Elsevier
The Suzuki–Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with 1equiv of arylboronic acids resulted in site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. …
Number of citations: 18 www.sciencedirect.com
S Leconte, R Ruzziconi - Journal of fluorine chemistry, 2002 - Elsevier
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids are valuable building blocks for the synthesis of …
Number of citations: 18 www.sciencedirect.com

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